molecular formula C17H21NO3 B2571973 3-cyclohexyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid CAS No. 866137-08-8

3-cyclohexyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Cat. No.: B2571973
CAS No.: 866137-08-8
M. Wt: 287.359
InChI Key: VHRLDJZOBGSADS-UHFFFAOYSA-N
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Description

3-cyclohexyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a complex organic compound that features a cyclohexyl group and an isoindolinone moiety

Scientific Research Applications

3-cyclohexyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the reaction of cyclohexyl bromide with a suitable isoindolinone precursor under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
  • 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid

Uniqueness

3-cyclohexyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-cyclohexyl-3-(3-oxo-1H-isoindol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c19-16(20)10-15(12-6-2-1-3-7-12)18-11-13-8-4-5-9-14(13)17(18)21/h4-5,8-9,12,15H,1-3,6-7,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRLDJZOBGSADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CC(=O)O)N2CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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